molecular formula C15H13BrClNOS B4551905 N-(4-bromo-3-chlorophenyl)-3-(phenylthio)propanamide

N-(4-bromo-3-chlorophenyl)-3-(phenylthio)propanamide

Cat. No.: B4551905
M. Wt: 370.7 g/mol
InChI Key: FMEBKQQSIMIWHW-UHFFFAOYSA-N
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Description

N-(4-bromo-3-chlorophenyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C15H13BrClNOS and its molecular weight is 370.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.95898 g/mol and the complexity rating of the compound is 312. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Antimicrobial Properties : Arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments, similar in structure to N-(4-bromo-3-chlorophenyl)-3-(phenylthio)propanamide, were synthesized via copper-catalyzed anionarylation. These compounds, including thiocyanatoamides, demonstrated significant antibacterial and antifungal activities, indicating potential for developing new antimicrobial agents (Baranovskyi et al., 2018).

  • Photocleavage and Crystal Structure Analysis : The photochemistry of monothioimides, structurally related to this compound, was explored, revealing insights into their crystal structures and suggesting mechanisms for photocleavage reactions. These findings have implications for the development of novel photoresponsive materials (Fu, Scheffer, & Trotter, 1998).

Applications in Material Science and Environmental Research

  • Organic Nonlinear Optical Materials : N-(2-chlorophenyl)-(1-propanamide), with a structure related to the compound , was synthesized and identified as a new organic material with electro-optic and nonlinear optical properties. These materials are crucial for applications in photonics and optoelectronics, highlighting the potential utility of similar compounds (Prabhu et al., 2001).

  • Environmental Applications : The degradation of anilides like N-(3,4-dichlorophenyl)propanamide under titanium dioxide photocatalysis was studied, demonstrating effective degradation pathways for such compounds. This research is significant for environmental remediation efforts, especially in the degradation of toxic organic pollutants in water (Sturini et al., 1997).

Properties

IUPAC Name

N-(4-bromo-3-chlorophenyl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNOS/c16-13-7-6-11(10-14(13)17)18-15(19)8-9-20-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEBKQQSIMIWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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